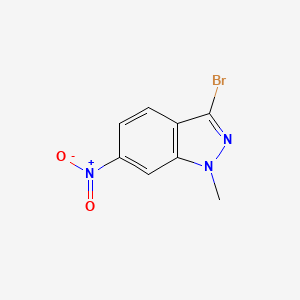

3-Bromo-1-methyl-6-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methyl-6-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRDKEHXTGDEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502511 | |

| Record name | 3-Bromo-1-methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-32-8 | |

| Record name | 3-Bromo-1-methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 3-Bromo-1-methyl-6-nitro-1H-indazole: A Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties. At the heart of this versatility lies the strategic functionalization of the indazole core, a process that allows for the fine-tuning of a molecule's physicochemical properties and its interactions with target proteins. This guide focuses on a key exemplar of such strategic functionalization: 3-Bromo-1-methyl-6-nitro-1H-indazole (CAS Number: 74209-32-8).

This compound, with its trifecta of reactive and modulating groups—a bromine atom at the 3-position, a methyl group at the N1 position, and a nitro group at the 6-position—serves as a highly valuable intermediate in the synthesis of complex, biologically active molecules. The strategic placement of these functionalities provides a versatile platform for further chemical transformations, making it an indispensable tool for researchers engaged in the design and synthesis of novel therapeutic agents. This in-depth technical guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a particular focus on the rationale behind the synthetic methodologies and its role as a building block in drug discovery.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its effective utilization in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 74209-32-8 | [1] |

| Molecular Formula | C₈H₆BrN₃O₂ | [1] |

| Molecular Weight | 256.06 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically >95-97% | [1] |

| Storage | 2-8 °C, under inert atmosphere | |

| SMILES | CN1N=C(Br)C2=C1C=C(C=C2)=O |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most logically achieved through a two-step process, commencing with the commercially available 6-nitro-1H-indazole. This strategic sequence involves an initial bromination at the C3 position, followed by a regioselective methylation at the N1 position.

Step 1: Bromination of 6-nitro-1H-indazole

The first step entails the selective bromination of 6-nitro-1H-indazole to yield 3-bromo-6-nitro-1H-indazole. This reaction leverages the inherent reactivity of the C3 position of the indazole ring.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-nitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Slowly add a solution of bromine in DMF dropwise to the cooled solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromo-6-nitro-1H-indazole.

Note: This protocol is adapted from a similar bromination of 5-nitro-1H-indazole and may require optimization for this specific substrate.[2]

Step 2: N1-Methylation of 3-bromo-6-nitro-1H-indazole

The subsequent step involves the regioselective methylation of the N1 position of 3-bromo-6-nitro-1H-indazole. The choice of reaction conditions is critical to favor the formation of the thermodynamically more stable N1-methylated isomer over the N2 isomer.

-

Deprotonation: To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 3-bromo-6-nitro-1H-indazole in anhydrous THF dropwise at 0 °C.

-

Formation of the Indazolide Anion: Allow the reaction mixture to warm to room temperature and stir for approximately 30 minutes to ensure complete formation of the indazolide anion.

-

Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.

Note: This protocol is based on established methods for the N-alkylation of indazoles, such as the propargylation of 3-bromo-6-nitroindazole.[3]

Rationale Behind Experimental Choices:

-

Solvent: DMF is a common solvent for bromination reactions due to its polar aprotic nature, which can facilitate the reaction. Anhydrous THF is used for the methylation step to prevent the quenching of the strong base, NaH.

-

Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indazole nitrogen to form the indazolide anion, which is a potent nucleophile for the subsequent methylation.

-

Regioselectivity: The N1-methylation is generally favored under thermodynamic control. The use of a strong base like NaH allows for the formation of the more stable N1-anion, leading to the desired product.

Characterization of this compound

Predicted Spectroscopic Data:

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the N-methyl protons (around 3.8-4.2 ppm).- Aromatic protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom. Expect signals in the range of 7.5-8.5 ppm. |

| ¹³C NMR | - A signal for the N-methyl carbon (around 30-35 ppm).- Aromatic carbon signals in the range of 110-150 ppm. The carbon bearing the bromine (C3) and the carbons in the vicinity of the nitro group will be significantly shifted. |

| IR Spectroscopy | - Characteristic N-O stretching vibrations for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).- C-Br stretching vibration (around 500-600 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 256.06 g/mol , with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio). |

Note: These are predicted values and require experimental verification.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors.

Role as a Synthetic Intermediate:

The bromine atom at the C3 position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying this position. The nitro group at the C6 position can be readily reduced to an amine, which can then be further functionalized, for instance, through acylation or sulfonylation, to introduce additional diversity and modulate the compound's properties. The N-methyl group at the N1 position can influence the compound's solubility, metabolic stability, and binding interactions with the target protein.

Potential as a Scaffold for Kinase Inhibitors:

The indazole core is a well-established scaffold in the design of kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, mimicking the hinge-binding motif of ATP in the kinase active site. The strategic placement of substituents on the indazole ring allows for the optimization of potency and selectivity against specific kinases. For example, the anticancer drug Pazopanib, a multi-targeted tyrosine kinase inhibitor, features a substituted indazole core, highlighting the importance of this scaffold in oncology drug discovery.[4][5][6]

Signaling Pathway and Experimental Workflow Visualization

The development of kinase inhibitors often targets specific signaling pathways implicated in diseases such as cancer. The following diagram illustrates a generalized workflow for the synthesis and evaluation of indazole-based kinase inhibitors.

Caption: A generalized workflow for the synthesis and evaluation of indazole-based kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated array of functional groups provides a versatile and powerful platform for the synthesis of novel, biologically active compounds. While a detailed experimental characterization of this specific isomer remains to be fully documented in publicly accessible literature, its potential as a key intermediate in the development of next-generation therapeutics, particularly kinase inhibitors, is undeniable. This guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications, offering a valuable resource for researchers at the forefront of drug discovery. The methodologies and insights presented herein are intended to empower scientists to harness the full potential of this and other strategically functionalized indazole scaffolds in their quest for new and effective medicines.

References

-

Mol-Instincts. This compound. [Link]

-

Capot Chemical. Specifications of this compound. [Link]

- El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3260.

-

El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. PubMed. [Link]

- Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5861.

- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

Sources

- 1. 74209-32-8 | this compound - Moldb [moldb.com]

- 2. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 3. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-Bromo-1-methyl-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-6-nitro-1H-indazole is a substituted indazole, a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry. The indazole scaffold is a key pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties. The specific substitutions of a bromine atom at the 3-position, a methyl group at the 1-position, and a nitro group at the 6-position on the indazole core of the title compound create a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules in drug discovery programs.[1] This guide provides a comprehensive overview of the known physicochemical properties, a plausible synthetic route, predicted spectral data, and the expected reactivity of this compound, offering a critical resource for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 74209-32-8 | [1] |

| Molecular Formula | C₈H₆BrN₃O₂ | [1] |

| Molecular Weight | 256.06 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | Typically ≥95% (commercial) | [1] |

| Storage | 2-8 °C | [1] |

| Predicted XlogP3 | 2.4 | [2] |

Note: Predicted values are computationally generated and should be used as estimations. Experimental verification is recommended.

The presence of the nitro group and the bromine atom is expected to decrease the basicity of the indazole ring system. The methyl group at the N1-position removes the possibility of tautomerism and provides a fixed point for further synthetic modifications.

Synthesis and Reaction Pathways

Proposed Synthesis Workflow

Sources

- 1. 3-bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 640613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-1-methyl-6-nitro-1H-indazole molecular structure and formula

An In-Depth Technical Guide to 3-Bromo-1-methyl-6-nitro-1H-indazole: Structure, Synthesis, and Characterization

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] As a fused bicyclic system consisting of a benzene ring and a pyrazole ring, indazole derivatives are integral to the development of therapeutic agents, including those with anti-inflammatory, antimicrobial, and anti-cancer properties.[2][3] This guide focuses on a specific, highly functionalized derivative: this compound. This compound serves as a crucial chemical building block, offering multiple reaction sites for the synthesis of more complex molecules in drug discovery and materials science.

This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, a proposed synthetic pathway based on established chemical principles, and a workflow for its analytical characterization. The content is tailored for researchers, chemists, and drug development professionals who require a deep understanding of this versatile intermediate.

Molecular Identity and Physicochemical Properties

Molecular Structure and Formula

This compound is characterized by an indazole core with three key substituents: a bromine atom at the C3 position, a methyl group at the N1 position of the pyrazole ring, and a nitro group at the C6 position of the benzene ring.

The molecular formula for this compound is C₈H₆BrN₃O₂ .

Caption: Molecular structure of this compound.

Key Identifiers

Quantitative and identifying data for the compound are summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 74209-32-8 | |

| Molecular Formula | C₈H₆BrN₃O₂ | |

| Molecular Weight | 256.059 g/mol | |

| SMILES | CN1N=C(Br)C2=C1C=C(C=C2)=O | |

| Purity (Typical) | ≥95% | |

| Storage | 2-8 °C |

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The synthesis logically begins with 6-nitro-1H-indazole, proceeds through bromination at the electron-rich C3 position, and concludes with a selective N-methylation at the N1 position.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

This protocol is a generalized procedure derived from synthetic methods for analogous compounds.[4][5] Researchers should perform optimization studies for reaction conditions and stoichiometry.

Step 1: Synthesis of 3-Bromo-6-nitro-1H-indazole

-

Reaction Setup: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve 6-nitro-1H-indazole in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 to -5 °C using an ice-salt bath.

-

Bromination: Slowly add a solution of bromine in DMF dropwise to the cooled mixture while maintaining the temperature. The molar ratio of bromine should be slightly in excess (e.g., 1.1 equivalents).

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0 °C or slowly warming to room temperature) for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by pouring the mixture into ice water. The crude product should precipitate.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual DMF and salts. Dry the solid under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of the crude 3-bromo-6-nitro-1H-indazole in a polar aprotic solvent (e.g., THF or DMF), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (approx. 1.5-2.0 equivalents).

-

Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the indazole N-H.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (approx. 1.2 equivalents), to the suspension.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. Again, monitor progress via TLC.

-

Work-up and Purification: After completion, filter off any inorganic salts. If DMF was used, the solvent can be removed under reduced pressure. The residue is then typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Causality and Experimental Choices

-

Solvent Choice: DMF is an excellent solvent for both the starting materials and intermediates and is suitable for reactions involving polar transition states, such as bromination and SN2-type alkylations.

-

Base in Methylation: The indazole N-H proton is weakly acidic. A base is required to deprotonate it, forming the indazolide anion. This anion is a much stronger nucleophile than the neutral indazole, facilitating an efficient SN2 reaction with the methylating agent. K₂CO₃ is a mild, safe, and effective base for this purpose.

-

Purification: Column chromatography is essential to separate the desired N1-methylated product from any potential N2-methylated regioisomer and unreacted starting material, ensuring high purity of the final compound.

Analytical Characterization and Data Interpretation

Verifying the structure and purity of the synthesized this compound is critical. A standard workflow involves a combination of spectroscopic and spectrometric techniques.

Caption: A standard workflow for the purification and characterization of the title compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and a sharp singlet for the N-methyl protons. The chemical shift of the methyl group (likely around 4.0 ppm) would confirm its attachment to a nitrogen atom. The aromatic region would display a characteristic splitting pattern for the three protons on the substituted ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of eight unique carbon atoms. The signal for the methyl carbon would appear in the aliphatic region, while the remaining seven signals would be in the aromatic/heteroaromatic region. Data from related 6-nitroindazole derivatives can be used as a reference for expected chemical shifts.[6]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula. The analysis should reveal an exact mass corresponding to C₈H₆BrN₃O₂. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a definitive feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key expected peaks include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively, as well as C-H and C=C/C=N stretching frequencies from the aromatic system.

Crystallographic Insights

While crystal structure data for the title compound is not directly available, analysis of the closely related 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole provides valuable insights.[4][7][8] X-ray crystallography on this analog confirms that the indazole fused-ring system is nearly planar.[7] It is highly probable that this compound adopts a similar planar conformation, which is a key determinant of its molecular packing and interactions in both solid-state and biological contexts.

Applications in Research and Development

This compound is not an end-product but a valuable intermediate. Its utility stems from its distinct reactive sites:

-

The C3-Bromine: This position is activated for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon or heteroatom substituents.

-

The C6-Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This amine can then be used as a handle for amide bond formation, diazotization, or other transformations to build more complex molecular architectures.

This dual functionality makes it an ideal starting material for creating libraries of novel indazole derivatives for screening in drug discovery programs targeting kinases, G-protein coupled receptors, and other biologically relevant targets.

Safety and Handling

-

Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C to ensure long-term stability.

-

Toxicity: The toxicological properties have not been fully investigated. It should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

References

-

3-bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 640613 - PubChem. [Link]

-

3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - NIH. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. [Link]

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P

-

Indazole - Wikipedia. [Link]

-

3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole - PubMed. [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

-

(PDF) 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole as novel corrosion inhibitor for mild steel: Experimental and Quantum Chemical study - ResearchGate. [Link]

- CN103319410A - Synthesis method of indazole compound - Google P

-

(PDF) 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - ResearchGate. [Link]

-

Indazole – Knowledge and References - Taylor & Francis. [Link]

Sources

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Bromo-1-methyl-6-nitro-1H-indazole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in both synthetic reaction media and biological systems. Poor solubility can impede reaction kinetics, complicate purification processes, and lead to low bioavailability in drug formulations.[1] This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Bromo-1-methyl-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this molecule is not widely published, this document synthesizes foundational solubility principles, analyzes the compound's structural features, and presents detailed, field-proven protocols for its empirical determination in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize and optimize the use of this and structurally related molecules.

Introduction: The Critical Role of Solubility

This compound belongs to the indazole class of compounds, which are a prominent scaffold in drug discovery due to their wide range of biological activities.[2] The specific functionalization of this molecule—a bromine atom at position 3, a methyl group on the indazole nitrogen, and a nitro group at position 6—creates a unique electronic and steric profile that dictates its intermolecular interactions and, consequently, its solubility.

Understanding the solubility of this compound is paramount for several stages of the research and development pipeline:

-

Synthetic Chemistry: Selecting an appropriate solvent is crucial for achieving optimal reaction rates and yields. The solvent must dissolve reactants to ensure they are in the same phase, allowing for effective molecular collisions.

-

Purification: Techniques like crystallization, a cornerstone of purification, are fundamentally dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[3]

-

Preformulation & Drug Development: For a compound to be a viable drug candidate, it must be soluble in physiological media. Early-stage solubility screening in relevant organic and aqueous systems helps predict its potential for bioavailability and guides formulation strategies.[4][5] Kinetic and thermodynamic solubility tests are essential for identifying potential liabilities early in the discovery process.[4][6]

Physicochemical Profile & Solubility Prediction

The structure of a molecule is the primary determinant of its properties. By analyzing the functional groups of this compound, we can make informed predictions about its solubility based on the "like dissolves like" principle, which states that substances with similar polarity tend to be soluble in one another.[3][7]

Molecular Structure:

(Simplified 2D representation)

-

Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. This core is polar and capable of hydrogen bonding (acting as an acceptor).

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. It significantly increases the molecule's polarity and potential for dipole-dipole interactions.

-

Bromo Group (-Br): An electronegative but relatively large atom, contributing to both polarity and lipophilicity.

-

Methyl Group (-CH₃): A nonpolar, lipophilic group that slightly decreases overall polarity.

Overall Polarity Assessment: The presence of the nitro group and the indazole ring system suggests that this compound is a moderately polar molecule. Data from a structurally similar compound, 3-methyl-6-nitroindazole, shows it has maximum solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and is least soluble in water.[8] We can extrapolate that our target compound will exhibit a similar trend.

Predicted Solubility Profile:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents have strong dipole moments that can effectively solvate the polar nitro and indazole moieties of the solute.[9] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can engage in hydrogen bonding. However, the bulky bromine and the overall molecular structure may limit ideal interaction compared to polar aprotic solvents. Solubility is expected to decrease as the alkyl chain of the alcohol increases. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity of the solute makes it incompatible with nonpolar solvents, as the solute-solute interactions are stronger than potential solute-solvent interactions.[3] |

| Aqueous Media | Water, Phosphate-Buffered Saline (PBS) | Very Low / Poorly Soluble | The molecule's significant nonpolar surface area from the bicyclic core and methyl group will likely lead to poor aqueous solubility, a common challenge for drug candidates.[10] |

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is critical to distinguish between two key measurements that serve different purposes in research and development.[11]

-

Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, where the solid and dissolved phases are in equilibrium.[11][12] This value is crucial for understanding the fundamental physical properties of the compound and for developing stable formulations. The "shake-flask" method is the gold standard for its determination.[13]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into a different solvent system (often aqueous).[6] It is a measure of a compound's tendency to precipitate from a supersaturated solution. This high-throughput method is invaluable in early drug discovery for screening large numbers of compounds to flag potential solubility issues in biological assays.[5][12]

Sources

- 1. contractpharma.com [contractpharma.com]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. chem.ws [chem.ws]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. youtube.com [youtube.com]

- 8. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Guide to the Spectroscopic Characterization of 3-Bromo-1-methyl-6-nitro-1H-indazole

This technical guide provides an in-depth analysis of the essential spectroscopic techniques required for the structural elucidation and verification of 3-Bromo-1-methyl-6-nitro-1H-indazole. As a key heterocyclic building block in medicinal chemistry and drug development, unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and biological screening. This document is intended for researchers, chemists, and drug development professionals, offering both predicted spectral data based on established principles and detailed, field-proven protocols for data acquisition.

Introduction: The Indazole Scaffold in Modern Chemistry

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The specific functionalization of this compound (CAS No. 74209-32-8) presents a versatile platform for further chemical modification. The bromine at the C3 position is amenable to various cross-coupling reactions, the nitro group at C6 can be reduced to an amine for further derivatization, and the N1-methyl group prevents tautomerism, simplifying its reactivity and spectroscopic signature.

A thorough understanding of its spectral properties is the foundational step for its use in complex synthetic pathways. This guide will systematically explore the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

The first step in any spectroscopic analysis is a clear understanding of the molecule's structure and fundamental properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 74209-32-8 | |

| Molecular Formula | C₈H₆BrN₃O₂ | |

| Molecular Weight | 256.06 g/mol | |

| SMILES | CN1N=C(Br)C2=C1C=C(C=C2)=O |

Below is the chemical structure with the standard IUPAC numbering for the indazole ring system, which will be used for all spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the N-methyl protons. The electron-withdrawing nature of the nitro group at C6 will significantly deshield adjacent protons, shifting them downfield.

-

N-CH₃ Proton: The methyl group attached to the N1 position is expected to appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.

-

Aromatic Protons:

-

H7: This proton is ortho to the N1-methyl group and will appear as a doublet.

-

H5: This proton is ortho to the strongly withdrawing nitro group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet of doublets or a complex multiplet.

-

H4: This proton is meta to the nitro group and will appear as a doublet. The coupling constants between these protons (J-coupling) will confirm their positions relative to one another.

-

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-CH₃ | ~4.1 | Singlet (s) | N/A | Aliphatic protons on a nitrogen atom within a heteroaromatic system. |

| H7 | ~7.9 | Doublet (d) | J = 9.0 | Ortho coupling to H6 (no proton) and influenced by the adjacent ring nitrogen. |

| H5 | ~8.2 | Doublet of Doublets (dd) | J = 9.0, 2.0 | Ortho coupling to H4 and meta coupling to H7. Deshielded by the adjacent nitro group. |

| H4 | ~8.6 | Doublet (d) | J = 2.0 | Meta coupling to H5. Strongly deshielded by the para nitro group. |

Note: Predicted values are based on analysis of similar nitro-indazole structures and substituent effects. Actual values may vary.[1][2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms (Br, N) and the electronic effects of the substituents.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| N-CH₃ | ~35 | Standard range for an N-methyl group on a heteroaromatic ring. |

| C3 | ~118 | Carbon bearing a bromine atom; significantly shielded compared to other C-Br carbons due to the indazole system. |

| C3a | ~140 | Quaternary carbon at the fusion of the five- and six-membered rings. |

| C4 | ~122 | Aromatic CH carbon. |

| C5 | ~115 | Aromatic CH carbon, influenced by the adjacent C6-NO₂. |

| C6 | ~145 | Quaternary carbon attached to the electron-withdrawing nitro group. |

| C7 | ~110 | Aromatic CH carbon. |

| C7a | ~125 | Quaternary carbon at the ring fusion, adjacent to N1. |

Note: Predictions are based on established chemical shift data for substituted indazoles and related heterocycles.[3][4]

Protocol for NMR Data Acquisition

This protocol outlines a robust, self-validating methodology for acquiring high-quality NMR data.

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 10-15 mg of this compound. The justification for this amount is to achieve a sufficient concentration for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without risking solubility issues.[5]

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for indazole derivatives as its polarity aids in dissolving these often crystalline compounds and allows for the observation of any exchangeable protons, though none are expected here.[6]

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent directly in a vial. Use gentle vortexing or sonication if necessary to ensure complete dissolution.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving fine couplings and achieving sharp lineshapes.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Pulse Angle: 30-45 degrees to balance signal intensity and relaxation time.

-

Relaxation Delay: 1-2 seconds.

-

Scans: 16-64 scans, sufficient for a high-purity sample.[7]

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations from the nitro group, the aromatic system, and the C-Br bond.

Predicted IR Absorption Bands

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100-3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the benzene portion of the indazole ring. |

| 2950-2850 | C-H Stretch | Aliphatic C-H | Corresponds to the N-methyl group. |

| ~1610, ~1480 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the fused aromatic rings. |

| 1550-1510 | N-O Asymmetric Stretch | Nitro (NO₂) | A very strong and characteristic absorption for nitroarenes.[8] |

| 1360-1320 | N-O Symmetric Stretch | Nitro (NO₂) | Another very strong and characteristic absorption for nitroarenes.[8] |

| ~1450 | C=N Stretch | Indazole Ring | Corresponds to the imine-like bond within the pyrazole portion of the ring. |

| 650-550 | C-Br Stretch | Bromoalkane | The presence of the C-Br bond will result in a distinct absorption in the fingerprint region. |

Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the modern standard for acquiring IR spectra of solid samples due to its simplicity and speed.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula C₈H₆BrN₃O₂ gives a monoisotopic mass of approximately 254.96 Da. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This will result in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity.

Table 5: Predicted Key Ions in EI Mass Spectrum

| m/z (for ⁷⁹Br) | Ion | Rationale |

| 255 / 257 | [C₈H₆BrN₃O₂]⁺ (M⁺) | Molecular Ion. The 1:1 isotopic pattern is a definitive indicator of one bromine atom. |

| 209 / 211 | [M - NO₂]⁺ | Loss of the nitro group (46 Da), a common fragmentation for nitroaromatics. |

| 176 | [M - Br]⁺ | Loss of the bromine radical (79/81 Da). |

| 130 | [M - Br - NO₂]⁺ | Subsequent loss of the nitro group after loss of bromine. |

The fragmentation pathway can be visualized to understand the relationships between these ions.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry is a suitable method if the compound is thermally stable and volatile.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method Development:

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution. Use a split injection mode to avoid overloading the column.

-

Temperature Program: Start with an initial oven temperature of ~100°C, hold for 1-2 minutes, then ramp up to ~280°C at a rate of 10-20°C/min. The goal is to elute the compound as a sharp, symmetrical peak.

-

-

MS Acquisition:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV. This is the standard for generating reproducible fragmentation patterns and comparing with libraries.

-

Mass Range: Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion (and its isotopic pattern) and the major fragment ions.

Conclusion: A Unified Approach to Structural Verification

The definitive structural confirmation of this compound relies not on a single technique, but on the synergistic interpretation of all three.

-

MS confirms the molecular weight and elemental composition (specifically the presence of one bromine atom).

-

IR confirms the presence of key functional groups (nitro, aromatic ring, C-Br).

-

NMR provides the precise connectivity of the atoms, detailing the carbon-hydrogen framework and the specific substitution pattern on the indazole ring.

By following the rigorous protocols outlined in this guide and comparing the acquired data with the predicted spectral characteristics, researchers can confidently verify the identity and purity of their material, ensuring the success of their downstream applications in drug discovery and materials science.

References

-

3-bromo-6-nitro-1H-indazole . PubChem, National Center for Biotechnology Information. [Link]

-

3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole . National Center for Biotechnology Information. [Link]

-

Supporting Information for a publication . Wiley-VCH. [Link]

-

3-BROMO-6-HYDROXY-4-NITRO1H-INDAZOLE . Chemsrc. [Link]

-

Indazole synthesis . Organic Chemistry Portal. [Link]

-

Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole . PrepChem.com. [Link]

- Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole . PubMed, National Center for Biotechnology Information. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data, University of Wisconsin. [Link]

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound . The Royal Society of Chemistry. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles . RSC Advances, The Royal Society of Chemistry. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . PubMed Central, National Center for Biotechnology Information. [Link]

-

3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole . ResearchGate. [Link]

-

6-Nitroindazole . PubChem, National Center for Biotechnology Information. [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies . RSC Advances, The Royal Society of Chemistry. [Link]

-

6-bromo-3-methyl-1H-indazole . PubChem, National Center for Biotechnology Information. [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides . MDPI. [Link]

-

1-Propanol, 3-bromo- . NIST WebBook, National Institute of Standards and Technology. [Link]

-

3-bromo-1-methyl-4-nitro-1h-indazole . PubChemLite. [Link]

-

EPA/NIH Mass Spectral Data Base . GovInfo. [Link]

-

m-Nitroaniline . NIST WebBook, National Institute of Standards and Technology. [Link]

Sources

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 640613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m-Nitroaniline [webbook.nist.gov]

A Technical Guide to the Biological Activity of Substituted Nitroindazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, and the addition of a nitro group significantly modulates its electronic properties and biological activities. This guide provides an in-depth technical overview of substituted nitroindazoles, covering their synthesis, diverse biological activities, structure-activity relationships, and key experimental protocols for their evaluation. We will explore their potential as anticancer, antimicrobial, and antiparasitic agents, with a focus on the mechanistic insights that drive their therapeutic promise. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the nitroindazole core.

Introduction to the Indazole Scaffold

Chemical Properties and Significance in Medicinal Chemistry

Indazoles are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring. This structure is of great interest in drug discovery due to its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets such as hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][2] The indazole nucleus is a key component in numerous clinically approved drugs, demonstrating its broad therapeutic relevance.[1]

The Role of the Nitro Group in Modulating Biological Activity

The introduction of a nitro (NO₂) group, a potent electron-withdrawing group, to the indazole ring dramatically alters the molecule's physicochemical properties. This substitution can enhance binding affinity to target proteins, modulate metabolic stability, and is often crucial for the mechanism of action, particularly in antimicrobial and anticancer applications where bioreductive activation is required.[3][4] The position of the nitro group on the indazole ring is a critical determinant of the compound's specific biological effects.

Synthetic Strategies for Substituted Nitroindazoles

The synthesis of substituted nitroindazoles is a cornerstone of their development as therapeutic agents. The chosen synthetic route dictates the accessibility of diverse substitution patterns, which in turn governs the biological activity.

Classical Synthesis: The Davis-Beirut Reaction

A robust and widely utilized method for synthesizing 2H-indazoles is the Davis-Beirut reaction.[1][5] This reaction involves the N,N-bond forming heterocyclization from ortho-nitrobenzaldehydes and primary amines under either acidic or basic conditions.[5][6] It is valued for its use of inexpensive starting materials and avoidance of toxic metals.[5] The reaction proceeds through a key o-nitrosobenzylidine imine intermediate.[6] This method provides a versatile entry point to a wide array of 2H-indazoles and their derivatives, which can be further modified for drug development purposes.[2][7]

Modern Synthetic Approaches

Modern synthetic chemistry has expanded the toolbox for creating substituted nitroindazoles. These methods often focus on regioselective control and the introduction of diverse functional groups. For instance, new benzo[g]indazoles with nitro groups have been synthesized by reacting benzylidene tetralones with hydrazine.[8] Other approaches involve the diazotization of substituted nitroanilines or the direct nitration of the indazole core, although the latter can sometimes lead to mixtures of isomers.[9] The synthesis of complex derivatives, such as those linking the nitroindazole moiety to other heterocyclic scaffolds like 1,2,3-triazoles or isoxazoles, has also been successfully achieved.[10]

Workflow for Synthesis and Evaluation of Nitroindazoles

The general workflow for developing novel nitroindazole-based therapeutic agents is a multi-step process that integrates chemical synthesis with biological evaluation.

Major Biological Activities and Mechanisms of Action

Substituted nitroindazoles exhibit a remarkable range of biological activities, stemming from their diverse mechanisms of action.

Anticancer Activity

Nitro-substituted heterocyclic compounds, including nitroindazoles, are being extensively investigated as anticancer agents.[11] Their efficacy often relies on the hypoxic (low oxygen) environment characteristic of solid tumors.[12]

3.1.1 Mechanism: Bioreductive Activation and DNA Damage In hypoxic tumor cells, the nitro group of the indazole can be reduced by cellular reductases to form highly reactive radical species.[13] These radicals can induce cellular damage through various mechanisms, including:

-

DNA Strand Breaks: The reactive intermediates can directly damage DNA, leading to cell cycle arrest and apoptosis.

-

Covalent Binding: Reduced nitroimidazoles can form covalent adducts with cellular macromolecules like proteins, disrupting their function.[13] This selective activation in hypoxic environments makes them promising candidates for targeted cancer therapy, minimizing damage to healthy, well-oxygenated tissues.[11][12]

3.1.2 Data on Anticancer Nitroindazoles Several studies have demonstrated the potent antiproliferative activity of nitroindazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Benzo[g]indazoles | NCI-H460 (Lung) | 5–15 µM | [8] |

| N-Alkyl-nitroimidazoles | MDA-MB-231 (Breast) | As low as 16.7 µM | [14] |

| Nitroimidazole-Oxadiazoles | HCT116 (Colon) | 4.69–11.56 µM (Hypoxic) | [12] |

Antimicrobial and Antiparasitic Activity

The bioreductive activation mechanism also underpins the activity of nitroindazoles against anaerobic bacteria and various protozoan parasites.[3]

3.2.1 Action against Bacteria and Parasites Similar to their anticancer effect, the nitro group is enzymatically reduced within the pathogen, creating cytotoxic radicals that disrupt critical cellular processes. This mechanism is effective against a range of anaerobic organisms.[3][4]

-

Antiparasitic: 5-Nitroindazoles have shown significant activity against parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and various species of Leishmania.[15][16][17] The mechanism is believed to involve the induction of oxidative stress within the parasite.[15][18]

-

Antibacterial: Nitro-substituted heterocycles are active against both Gram-positive and Gram-negative bacteria, particularly under anaerobic conditions.[19][20]

3.2.2 Case Study: Antiprotozoal Activity of 5-Nitroindazoles A study on 5-nitroindazole derivatives demonstrated remarkable activity against T. cruzi trypomastigotes and various Leishmania promastigotes.[15] Certain derivatives caused complete lysis of the parasites, and in vivo studies in a mouse model of Chagas' disease showed that treatment with lead compounds prevented mortality.[15]

Neurological Activity: Inhibition of Nitric Oxide Synthase (NOS)

A distinct and important biological activity is associated with 7-nitroindazole (7-NI). Unlike the activities described above, which rely on the reduction of the nitro group, 7-NI is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[21][22][23]

-

Mechanism: nNOS is an enzyme responsible for producing nitric oxide (NO), a key neurotransmitter.[21][24] By inhibiting this enzyme, 7-NI can modulate neuronal signaling.

-

Applications: Due to this activity, 7-NI is widely used as a pharmacological tool to study the role of NO in the brain.[23] It has been investigated for its potential neuroprotective effects against neurotoxicity and in models of neuropathic pain.[24][25]

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for optimizing the potency and selectivity of nitroindazole derivatives. Key structural features influencing activity include the position of the nitro group and the nature of other substituents on the heterocyclic core.[26][27]

Impact of Nitro Group Position

As highlighted by the different mechanisms, the position of the nitro group is paramount:

-

5- and 6-Nitroindazoles: Often associated with anticancer and antiparasitic activities that depend on bioreduction.[8][15][28]

-

7-Nitroindazole: Selectively inhibits nNOS and is associated with neurological effects.[21][22]

Influence of Other Substituents

The addition of other functional groups to the indazole ring system allows for fine-tuning of properties like solubility, lipophilicity, and target engagement.

-

Lipophilic Side Chains: In antitubercular nitroimidazoles (a related class), a lipophilic side chain was found to be crucial for both aerobic and anaerobic activity, highlighting the importance of overall molecular properties for reaching the target site.[26]

-

Hydrophilic Fragments: In a series of 2-benzyl-5-nitroindazolin-3-ones tested for antileishmanial activity, the addition of hydrophilic fragments was shown to improve the selectivity profile of the compounds.[17]

-

Fused Rings: The creation of fused ring systems, such as in bicyclic nitroimidazo-oxazines, has led to potent antitubercular candidates like PA-824.[29]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of research findings, standardized protocols are essential. Here, we detail two fundamental assays for evaluating the anticancer and antimicrobial potential of novel nitroindazole compounds.

In Vitro Anticancer Screening: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, making it a cornerstone for screening potential anticancer agents.[30][31]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[30] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[30]

Step-by-Step Protocol (for Adherent Cells):

-

Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of a homogenous cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours (e.g., at 37°C, 5% CO₂) to allow cells to attach.[31]

-

Compound Treatment: Prepare serial dilutions of the test nitroindazole compounds in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[31][32]

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into insoluble purple crystals.[30]

-

Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[32] Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[30]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of ~630 nm can be used to subtract background absorbance.[30]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[32]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and accurate technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[33][34]

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. The MIC is defined as the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.[33][34]

Step-by-Step Protocol:

-

Prepare Compound Plate: In a 96-well plate, prepare two-fold serial dilutions of the nitroindazole compound in an appropriate sterile broth (e.g., Mueller-Hinton Broth).[35] The final volume in each well should be 50 or 100 µL.

-

Prepare Inoculum: Grow the target microorganism to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[35] Dilute this suspension further in the broth to achieve the final desired inoculum concentration (typically 5 × 10⁵ CFU/mL).

-

Inoculation: Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the compound plate. This will bring the final test volume to 100 or 200 µL and halve the drug concentrations to the desired final test range.[33][35]

-

Controls: Include a positive control well (broth + inoculum, no drug) to ensure the microorganism is viable and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.[33][35]

-

Determine MIC: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.[33] The MIC is the lowest concentration of the compound in which there is no visible growth. The result can also be read using a plate reader.[33]

Challenges and Future Perspectives

While substituted nitroindazoles hold significant therapeutic promise, challenges remain. Potential toxicity and mutagenicity associated with the nitroaromatic scaffold require careful evaluation during preclinical development.[3][4] Furthermore, the development of resistance in pathogens is an ongoing concern.

Future research should focus on:

-

Designing novel derivatives with improved selectivity and reduced off-target effects.

-

Exploring synergistic combinations with existing drugs to enhance efficacy and combat resistance.

-

Elucidating detailed mechanisms of action for different compound classes to enable rational drug design.

-

Developing advanced drug delivery systems to target specific tissues, such as hypoxic tumors, thereby increasing efficacy and minimizing systemic toxicity.

Conclusion

Substituted nitroindazoles are a versatile and potent class of heterocyclic compounds with a broad spectrum of biological activities. Their value as anticancer, antiparasitic, and neurological agents is well-documented, driven by distinct, structure-dependent mechanisms of action. A deep understanding of their synthesis, structure-activity relationships, and biological evaluation through robust experimental protocols is essential for translating their therapeutic potential from the laboratory to the clinic. Continued innovation in the chemical design and biological investigation of nitroindazoles will undoubtedly pave the way for new and effective treatments for a range of challenging diseases.

References

-

Davis–Beirut reaction - Wikipedia. [Link]

-

Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - NIH. [Link]

-

Broth microdilution - Wikipedia. [Link]

-

7-Nitro Indazole, a Selective Neuronal Nitric Oxide Synthase Inhibitor in Vivo, Impairs Spatial Learning in the Rat - PubMed. [Link]

-

7-Nitroindazole - Wikipedia. [Link]

-

The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed. [Link]

-

Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed. [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. [Link]

-

The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PubMed Central. [Link]

-

Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4 - NIH. [Link]

-

Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed. [Link]

-

Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis - IEEE Xplore. [Link]

-

Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships - MDPI. [Link]

-

Structure-activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure-Activity Relationships - PubMed. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. [Link]

-

Nitroimidazole-containing compounds and their antibacterial and antitubercular activities. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC. [Link]

-

Structure-activity relationships of antitubercular nitroimidazoles. 2. determinants of aerobic activity and quantitative structure-activity relationships. [Link]

-

Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed. [Link]

-

Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed. [Link]

-

Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships | Request PDF - ResearchGate. [Link]

-

The Davis-Beirut Reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic Addition to 3-alkoxy-2H-indazoles - PubMed. [Link]

-

Structure-activity relationships of 1-substituted 2-nitroimidazoles: effect of partition coefficient and side-chain hydroxyl groups on radiosensitization in vitro - PubMed. [Link]

-

In vitro and in vivo antitrypanosomatid activity of 5-nitroindazoles - PubMed. [Link]

-

Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC - NIH. [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. [Link]

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]

-

Nitroimidazoles as anti-tumor agents - PubMed. [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

-

Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH. [Link]

-

Anti-bacterial mechanism of nitroimidazole. | Download Scientific Diagram - ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

-

Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate. [Link]

-

Antileishmanial activity of 5-nitroindazole derivatives - PMC - PubMed Central - NIH. [Link]

-

Study of 5-nitroindazoles' anti-Trypanosoma cruzi mode of action: Electrochemical behaviour and ESR spectroscopic studies | Request PDF - ResearchGate. [Link]

-

Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC - PubMed Central. [Link]

-

Nitrotriazole-based acetamides and propanamides with broad spectrum antitrypanosomal activity - PMC - PubMed Central. [Link]

-

Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed. [Link]

-

Synthesis and Biological Activity of Some Vinyl-Substituted 2-nitroimidazoles - PubMed. [Link]

Sources

- 1. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 6. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Davis-Beirut reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic addition to 3-alkoxy-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 15. In vitro and in vivo antitrypanosomatid activity of 5-nitroindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 23. biotium.com [biotium.com]

- 24. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 30. MTT assay protocol | Abcam [abcam.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Broth microdilution - Wikipedia [en.wikipedia.org]

- 34. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

An In-Depth Technical Guide to 3-Bromo-1-methyl-6-nitro-1H-indazole: A Versatile Building Block in Modern Chemistry

Introduction

In the landscape of medicinal chemistry and materials science, the indazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, serves as the core for numerous FDA-approved drugs, including the antiemetic Granisetron and the tyrosine kinase inhibitors Axitinib and Pazopanib.[2] The strategic functionalization of the indazole ring is therefore a cornerstone of modern drug discovery.

This guide provides an in-depth technical overview of 3-Bromo-1-methyl-6-nitro-1H-indazole , a highly functionalized and versatile research chemical. With strategically placed reactive handles—a bromine atom at the C3 position, a nitro group at C6, and methylation at the N1 position—this molecule is an ideal starting point for the synthesis of complex molecular architectures. We will explore its synthesis, physicochemical properties, key chemical transformations, and its significant potential in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a research chemical is paramount for its effective use. This compound is a solid compound at room temperature, and its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 74209-32-8 | [3] |

| Molecular Formula | C₈H₆BrN₃O₂ | [3] |

| Molecular Weight | 256.06 g/mol | [3] |